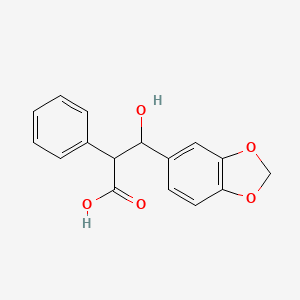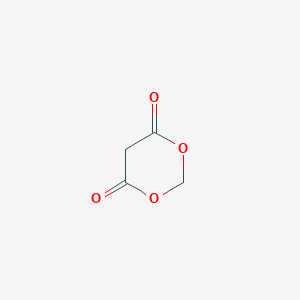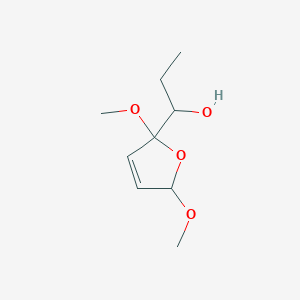
3,3-Diethoxyprop-1-ynylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxyprop-1-ynylcyclopentane is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclopentane, featuring a prop-1-ynyl group substituted with two ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxyprop-1-ynylcyclopentane typically involves the reaction of cyclopentanone with propargyl alcohol in the presence of an acid catalyst to form the intermediate propargyl cyclopentyl ketone. This intermediate is then reacted with diethyl ether in the presence of a strong base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxyprop-1-ynylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Diethoxyprop-1-ynylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxyprop-1-ynylcyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diethoxy-1-propyne: A structurally similar compound with a propyne group instead of a prop-1-ynyl group.
Propargylaldehyde diethyl acetal: Another related compound with similar functional groups.
Uniqueness
3,3-Diethoxyprop-1-ynylcyclopentane is unique due to its cyclopentane core, which imparts distinct chemical properties and reactivity compared to linear or aromatic analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propiedades
Número CAS |
51149-68-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3,3-diethoxyprop-1-ynylcyclopentane |
InChI |
InChI=1S/C12H20O2/c1-3-13-12(14-4-2)10-9-11-7-5-6-8-11/h11-12H,3-8H2,1-2H3 |
Clave InChI |
XSELNVVDWXTODF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#CC1CCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)




![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)




![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)

